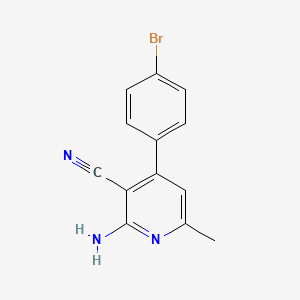
2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinonitrile derivatives often involves base-catalyzed ring transformations or multicomponent reactions. For example, Farhanullah et al. (2003) described an efficient synthesis of 2-amino-6-aryl-4-methylsulfanylnicotinonitriles through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah, Agarwal, Goel, & Ram, 2003). This method highlights the potential routes for synthesizing related compounds, including 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile.
Molecular Structure Analysis
The molecular structure and interactions of nicotinonitrile derivatives have been explored using various spectroscopic techniques and theoretical calculations. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a similar compound, demonstrating the detailed molecular interactions and potential for anticancer activity (Eşme, 2021).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The reactivity often involves electrophilic and nucleophilic sites, enabling a range of transformations. The molecular electrostatic potential analysis indicates reactive sites for electrophilic and nucleophilic attacks, essential for understanding the compound's chemical behavior (Eşme, 2021).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility and crystallinity, are crucial for their application in material science. While specific data on this compound is not available, related compounds have been studied for their crystal structures and intermolecular interactions, providing insights into their physical characteristics (Naghiyev et al., 2022).
科学的研究の応用
Green Synthesis and Spectrofluorometric Characterization
2-Amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) showcases an innovative application of 2-amino-4-(4-bromophenyl)-6-methylnicotinonitrile derivatives in green synthesis and spectrofluorometric characterization. ABDC was synthesized via microwave irradiation from a chalcone precursor, indicating a green chemistry approach. This compound demonstrated solvatochromic properties, with absorption and fluorescence emission maxima showing red shifts with increasing solvent polarity, highlighting its potential as a probe in solubilization studies and its quantum chemistry calculations support its antibacterial efficacy against both Gram-positive and Gram-negative bacteria, presenting a promising direction for antimicrobial applications (Khan, 2017).
Synthesis and Anticancer Assessment
The creation of various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile demonstrates its utility in medicinal chemistry, particularly in anticancer research. These derivatives, synthesized under optimized conditions, led to the production of a diverse set of compounds, including pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others. Their synthesis involved reactions with bi-functional reagents and active methylene reagents, showcasing the versatility of 2-Aminonicotinonitrile as a precursor. This research highlights the compound's potential in developing new therapeutic agents with anticancer properties (Mansour et al., 2021).
Corrosion Inhibition
A study on pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, has shown significant potential in corrosion inhibition for N80 steel in acidic environments. These compounds demonstrate an impressive ability to inhibit corrosion, with one derivative achieving an inhibition efficiency of 90.24% at a concentration of 200 mg/L. The study utilized various analytical techniques to understand the inhibitory mechanism, which involved adsorption on the steel surface, obeying the Langmuir adsorption isotherm model. This research opens avenues for the use of such compounds in protecting metals from corrosion, particularly in harsh industrial conditions (Ansari et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWIEZMVMGVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)



![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)
![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)